(4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

Neuroscience Medicinal Chemistry Enantioselective Synthesis

(4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a synthetically-derived, chiral small molecule belonging to the pyrrolidin-2-one class. It is characterized by a highly substituted lactam ring bearing an ethenyl group at the 4-position, an ethylidene group at the 3-position, and a sterically demanding (1R)-1-phenylethyl group on the nitrogen atom.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 650599-46-5
Cat. No. B12595845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
CAS650599-46-5
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC=C1C(CN(C1=O)C(C)C2=CC=CC=C2)C=C
InChIInChI=1S/C16H19NO/c1-4-13-11-17(16(18)15(13)5-2)12(3)14-9-7-6-8-10-14/h4-10,12-13H,1,11H2,2-3H3/t12-,13+/m1/s1
InChIKeyXILOBUMMIZRXRZ-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (CAS 650599-46-5): A Chiral Pyrrolidinone Scaffold for Enantioselective Synthesis


(4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a synthetically-derived, chiral small molecule belonging to the pyrrolidin-2-one class. It is characterized by a highly substituted lactam ring bearing an ethenyl group at the 4-position, an ethylidene group at the 3-position, and a sterically demanding (1R)-1-phenylethyl group on the nitrogen atom . The compound is provided as a research chemical with a typical purity of 95%, intended exclusively for non-human, *in vitro* research applications . Its defined (4R, 1'R) absolute stereochemistry makes it a valuable, enantiopure intermediate rather than a final active pharmaceutical ingredient.

Why Generic (4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one Substitution Fails: The Criticality of Defined Chirality and Substitution


For a scientific user requiring (4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, generic substitution with a simpler 1-phenylethyl-pyrrolidin-2-one or 4-ethenyl-3-ethylidene-pyrrolidin-2-one analog is not feasible. The target compound's utility as a key, chiral intermediate relies on the simultaneous presence and specific absolute configuration of its three distinct structural features . Substituting with a racemic mixture, a compound lacking the ethenyl or ethylidene group, or one with a 2-phenylethyl (rather than 1-phenylethyl) substituent would lead to a completely different chemical entity with a distinct 3D pharmacophore or reactivity profile, making it useless for the intended enantioselective synthetic sequence or biochemical study [1]. The compound's value is therefore inseparable from its precise chemical identity.

Quantitative Differentiation Evidence for (4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one


Stereochemical Purity Enables a Key Enantiopure Intermediate for MAOB Inhibitor Synthesis

The target compound's value is derived from its role as a defined, enantiopure intermediate in the synthesis of pharmaceutically active compounds such as MAOB inhibitors [1]. The patented process specifically requires enantiopure pyrrolidin-2-one intermediates with a (4R) configuration and an N-(1R)-1-phenylethyl group. The target compound's (4R, 1'R) configuration provides a critical chiral template for subsequent diastereoselective transformations. The closest achiral or racemic analog, such as racemic 1-(1-phenylethyl)pyrrolidin-2-one or 1-vinyl-3(E)-ethylidene pyrrolidone, would fail to impart any stereoselectivity, leading to a racemic or undesired stereoisomer of the final API, which is therapeutically and regulatorily unacceptable.

Neuroscience Medicinal Chemistry Enantioselective Synthesis

Structural Congener to OGG1 Inhibitor Patent Series

Shanghai Yingli Pharmaceutical Co. Ltd. has recently divulged new nitrogen-containing heterocyclic compounds as OGG1 inhibitors [1]. The target compound, (4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, shares a core structural motif with this emerging class of OGG1 inhibitors, which are of interest for cancer, autoimmune, and inflammatory diseases. Its structure incorporates an unsaturated heterocyclic core with a pendant phenyl group, features that are commonly explored in this inhibitor space. In the absence of disclosed structures for the specific patent filing, this compound represents a plausible, early-stage scaffold or a key related structure for probing OGG1 binding. This potential application distinguishes it from simpler, saturated 1-phenylethyl-pyrrolidin-2-one analogs, which lack the conformational rigidity and potential for π-stacking interactions.

Oncology DNA Repair Inhibitor Discovery

Greater Molecular Complexity and Topological Polar Surface Area Over Simple Analogs

The target compound (MW 241.33 g/mol, XLogP3 ~2.5, TPSA 20.3 Ų) possesses a more complex molecular structure with a higher fraction of sp2-hybridized carbons than its simpler analog 1-[(1R)-1-phenylethyl]pyrrolidin-2-one (MW 189.25 g/mol, XLogP3 ~1.8, TPSA 20.3 Ų) . While the topological polar surface area remains identical, the increased molecular weight, different CLogP, and the presence of two exocyclic double bonds (ethenyl and ethylidene) alter its steric and electronic profile. The ethenyl group provides a synthetic handle for further functionalization (e.g., cross-coupling reactions), a feature absent in the simpler analog. This makes the target compound a more versatile building block for generating diverse chemical libraries.

Chemical Biology Drug Discovery Physicochemical Property

Defined Research & Industrial Scenarios for (4R)-4-ethenyl-3-ethylidene-1-[(1R)-1-phenylethyl]pyrrolidin-2-one Procurement


Enantioselective Synthesis of MAOB Inhibitor Candidates

A medicinal chemistry team requires a chiral, enantiopure building block to construct a series of MAOB inhibitors where the (4R) configuration is critical for target engagement. The team will use the compound's ethylidene and ethenyl groups as functional handles to introduce diverse substituents via olefin metathesis or Heck reactions, while the (1R)-1-phenylethyl group serves as a bulky N-protecting and stereo-directing group during subsequent diastereoselective steps [1].

Structure-Activity Relationship (SAR) Exploration of Novel OGG1 Inhibitors

Following the disclosure of new OGG1 inhibitor patents, a biochemistry group procures this compound for an in vitro assay. They hypothesize that the compound's rigid, conjugated enone-like system within the pyrrolidinone ring can mimic the transition state of the DNA repair reaction, making it a potential inhibitor. The enantiopure form is essential to provide a single, interpretable data point in the SAR series, avoiding the ambiguous results that would arise from testing a racemic mixture [2].

Chemical Biology Study of Protein-Ligand Interactions

A structural biology team uses this compound as a complex, chiral small-molecule probe for co-crystallization studies with a protein of interest (e.g., EED, HDM2, or other bromodomain/chromatin-related targets). The compound's distinctive shape, featuring both aromatic and aliphatic unsaturation, is designed to explore a novel vector in a known binding pocket. Its successful co-crystallization is directly dependent on the procurement of the single, pure (4R, 1'R) stereoisomer to ensure homogeneity in the crystal lattice [3].

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